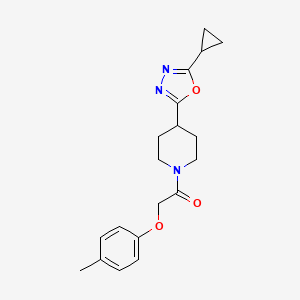
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine with p-tolyl chloromethyl ketone followed by the reaction of the resulting intermediate with sodium hydroxide and p-toluenesulfonic acid to yield the final product.
Starting Materials
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, p-tolyl chloromethyl ketone, sodium hydroxide, p-toluenesulfonic acid
Reaction
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is reacted with p-tolyl chloromethyl ketone in the presence of a base such as potassium carbonate in acetonitrile to yield the intermediate 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyl)ethanone., The intermediate is then reacted with sodium hydroxide and p-toluenesulfonic acid in ethanol to yield the final product 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone.
Wirkmechanismus
The mechanism of action of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, in the central nervous system.
Biochemische Und Physiologische Effekte
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone has been shown to exhibit various biochemical and physiological effects. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone in lab experiments include its potent anticonvulsant, analgesic, and anti-inflammatory properties, as well as its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone in scientific research. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its potential therapeutic applications in various diseases and conditions, such as epilepsy, chronic pain, and neurodegenerative disorders. Additionally, this compound may also have potential applications in the field of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone has been extensively used in scientific research due to its potential applications in various fields. This compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-2-6-16(7-3-13)24-12-17(23)22-10-8-15(9-11-22)19-21-20-18(25-19)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKFKRHVXMYQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


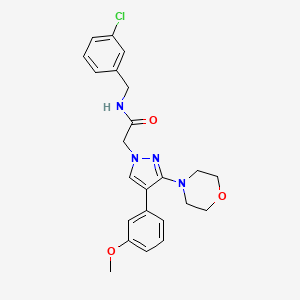
![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

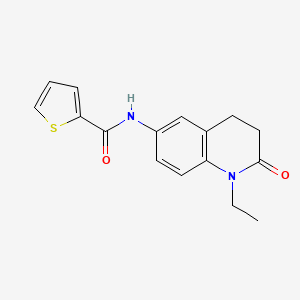
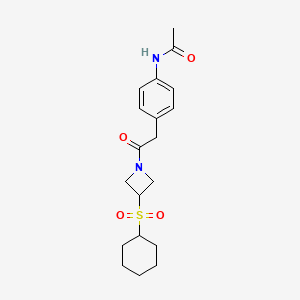
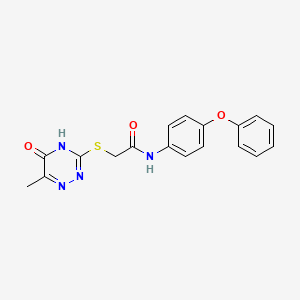
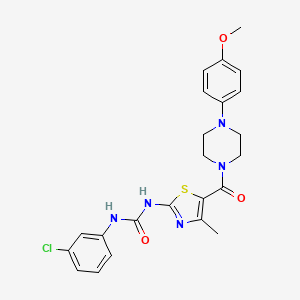
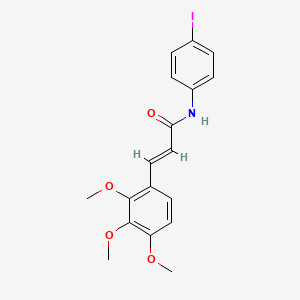
![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)
![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)